molecular formula C7H6N2O7S B086805 2,4-Dinitrotoluene-6-sulfonic acid CAS No. 133-62-0

2,4-Dinitrotoluene-6-sulfonic acid

Cat. No.: B086805
CAS No.: 133-62-0
M. Wt: 262.2 g/mol
InChI Key: KFHPDUJFQBXXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dinitrotoluene-6-sulfonic acid is an organic compound with the molecular formula C₇H₆N₂O₇S. It is a derivative of toluene, where two nitro groups and one sulfonic acid group are attached to the benzene ring. This compound is known for its applications in various industrial processes and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dinitrotoluene-6-sulfonic acid can be synthesized through a multi-step process involving nitration and sulfonation of toluene. The nitration of toluene is typically carried out using a mixture of nitric acid and sulfuric acid at controlled temperatures to introduce nitro groups at the 2 and 4 positions of the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration and sulfonation processes. These reactions are conducted in batch or continuous reactors, with careful control of temperature and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitrotoluene-6-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dinitrotoluene-6-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dinitrotoluene-6-sulfonic acid involves its interaction with various molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrotoluene: Similar structure but lacks the sulfonic acid group.

    2,6-Dinitrotoluene: Another isomer with nitro groups at different positions.

    2,4,6-Trinitrotoluene (TNT):

Uniqueness

2,4-Dinitrotoluene-6-sulfonic acid is unique due to the presence of both nitro and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific industrial and research applications where such functional groups are required .

Biological Activity

2,4-Dinitrotoluene-6-sulfonic acid (DNT-6-SO3H) is a derivative of dinitrotoluene that has garnered attention due to its potential biological activity and environmental implications. This article provides a comprehensive overview of the biological activity associated with DNT-6-SO3H, including its toxicological effects, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two nitro groups and a sulfonic acid group attached to a toluene backbone. Its chemical structure can be represented as follows:

C7H6N2O4S\text{C}_7\text{H}_6\text{N}_2\text{O}_4\text{S}

This compound is soluble in water due to the sulfonic acid group, which enhances its interaction with biological systems.

Acute and Chronic Toxicity

Research indicates that DNT-6-SO3H exhibits significant toxicity upon exposure. The toxicological profile is similar to that of other dinitrotoluene isomers, particularly in terms of the following effects:

  • Methemoglobinemia : Exposure can lead to elevated levels of methemoglobin in the blood, impairing oxygen transport .
  • Hepatotoxicity : Long-term exposure has been associated with liver damage, including hepatocellular degeneration and increased liver weight .
  • Neurotoxicity : Symptoms may include neurological deficits observed in animal models following high-dose exposure .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified some dinitrotoluene compounds as possibly carcinogenic to humans based on animal studies showing an increased incidence of liver tumors . Specifically, 2,4-DNT has demonstrated tumor-promoting activity in rodent models.

Metabolism and Bioactivation

The metabolism of DNT-6-SO3H involves phase I and phase II reactions primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the bioactivation of xenobiotics, leading to the formation of reactive metabolites that can interact with cellular macromolecules .

Key Metabolic Pathways :

  • Phase I Reactions : Hydroxylation and nitro group reduction.
  • Phase II Reactions : Conjugation with sulfate or glutathione, enhancing water solubility for excretion.

Animal Studies

  • Rats and Mice : In chronic feeding studies with 2,4-DNT (related compound), significant adverse effects were observed at doses as low as 5 mg/kg/day. Notable findings included:
    • Decreased body weight gain.
    • Histopathological changes in the liver and kidneys.
    • Impaired spermatogenesis .
  • Survival Analysis : A study involving B6C3F1 mice fed with varying doses of 2,4-DNT showed no significant increase in tumor incidence after 78 weeks; however, body weight reductions were noted across dosage groups .

Data Table: Summary of Toxicological Effects

EffectObserved in SpeciesDose LevelReference
MethemoglobinemiaRats25 mg/kg/day
HepatotoxicityRats5 mg/kg/day
NeurotoxicityMiceHigh doses
Tumor PromotionRats14 mg/kg/day

Environmental Impact

DNT-6-SO3H's solubility raises concerns regarding its persistence in aquatic environments. Biodegradation studies indicate that while some dinitrotoluene compounds can be degraded under anaerobic conditions, the presence of sulfonic acid may alter degradation pathways and rates .

Properties

IUPAC Name

2-methyl-3,5-dinitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O7S/c1-4-6(9(12)13)2-5(8(10)11)3-7(4)17(14,15)16/h2-3H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHPDUJFQBXXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927893
Record name 2-Methyl-3,5-dinitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133-62-0
Record name 2,4-Dinitrotoluene-6-sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3,5-dinitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dinitrotoluene-6-sulfonic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dinitrotoluene-6-sulfonic acid
Reactant of Route 3
Reactant of Route 3
2,4-Dinitrotoluene-6-sulfonic acid
Reactant of Route 4
Reactant of Route 4
2,4-Dinitrotoluene-6-sulfonic acid
Reactant of Route 5
2,4-Dinitrotoluene-6-sulfonic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,4-Dinitrotoluene-6-sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.